2-(6-benzyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide
Description
2-(6-Benzyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound with a distinctive structure characterized by an isothiazolopyrimidine core. This compound, due to its intricate molecular arrangement, finds its place in various scientific research fields.
Properties
IUPAC Name |
2-(6-benzyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-2-30-17-10-8-16(9-11-17)23-19(27)13-25-18-14-31-24-20(18)21(28)26(22(25)29)12-15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBBRQTZUKOPPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=CSN=C3C(=O)N(C2=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of this compound generally involves multi-step organic reactions. Common synthetic routes include:
Starting materials: Benzylamine, ethoxybenzaldehyde, and other precursor chemicals.
Reaction conditions: Typically, a series of condensation, cyclization, and amide bond formation reactions are employed. Solvents like dimethylformamide (DMF) and catalysts such as pyridine or trifluoroacetic acid (TFA) might be used.
Industrial production: Scale-up involves optimizing the reaction conditions to ensure high yield and purity, often including recrystallization or chromatography for purification.
Chemical Reactions Analysis
2-(6-Benzyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions such as:
Oxidation: Oxidative conditions can modify the benzyl moiety, often using reagents like potassium permanganate.
Reduction: Reduction can be performed on the nitro groups (if any), using agents like sodium borohydride.
Substitution reactions: Electrophilic or nucleophilic substitution reactions can occur on the benzyl ring or the ethoxyphenyl group. Common reagents include halogens and alkylating agents.
Products: Depending on the reaction, the major products can vary from simple modifications to complex rearrangements.
Scientific Research Applications
This compound is significant in several domains:
Chemistry: Acts as a starting material or intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its intricate structure.
Medicine: Exploring its use as a pharmacophore in drug design, possibly targeting specific receptors or enzymes.
Industry: Applications in the synthesis of specialty chemicals or advanced materials.
Mechanism of Action
The mechanism by which 2-(6-benzyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide exerts its effects depends on its specific application:
Molecular targets: It can interact with various biological macromolecules such as proteins or nucleic acids.
Pathways: Could modulate enzymatic activity or receptor binding, influencing biochemical pathways and physiological responses.
Comparison with Similar Compounds
Comparing this compound to similar structures:
Isothiazolopyrimidine derivatives: Other derivatives with different substituents might exhibit varied biological activities or reactivities.
Similar compounds: Examples include 2-(6-methyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide, which differs in the substitution pattern but shares the core structure.
Uniqueness: The presence of both benzyl and ethoxyphenyl groups provides a unique spatial arrangement and electronic characteristics, making this compound distinct in its class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
